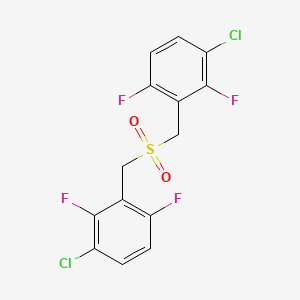

3-Chloro-2,6-difluorophenylmethylsulfone

Description

Properties

Molecular Formula |

C14H8Cl2F4O2S |

|---|---|

Molecular Weight |

387.2 g/mol |

IUPAC Name |

1-chloro-3-[(3-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-2,4-difluorobenzene |

InChI |

InChI=1S/C14H8Cl2F4O2S/c15-9-1-3-11(17)7(13(9)19)5-23(21,22)6-8-12(18)4-2-10(16)14(8)20/h1-4H,5-6H2 |

InChI Key |

VKKGPFOFVHYXOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)CS(=O)(=O)CC2=C(C=CC(=C2F)Cl)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Halogenated phenyl precursors : 2,6-difluoro-3-chlorobenzyl derivatives can be synthesized or procured commercially. The chlorination and fluorination pattern is often introduced via selective halogenation reactions or by using commercially available halogenated benzenes.

Introduction of the Methylsulfone Group

Nucleophilic substitution on halogenated benzyl halides : The methylsulfone group can be introduced by reacting a halogenated benzyl halide (e.g., 3-chloro-2,6-difluorobenzyl chloride) with a sulfinate salt (e.g., sodium methylsulfinate) under nucleophilic substitution conditions.

Oxidation of methylthio intermediates : Alternatively, the methylthio derivative (phenylmethyl sulfide) can be synthesized first by reacting the benzyl halide with a thiol or sulfide source, followed by oxidation to the sulfone using oxidants such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.

Oxidation Conditions

Oxidation is typically carried out in solvents like acetic acid, dichloromethane, or methanol at controlled temperatures (0–40°C) to avoid over-oxidation or degradation.

The choice of oxidant and reaction time is critical to achieve high yield and purity of the sulfone.

Purification

- The crude product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.

Detailed Research Findings and Data

While direct literature on 3-chloro-2,6-difluorophenylmethylsulfone is limited, related compounds and their preparation methods provide valuable insights:

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Halogenated benzyl chloride synthesis | Selective halogenation or commercial source | Ensures correct substitution pattern | High purity starting material |

| Nucleophilic substitution | Sodium methylsulfinate, polar aprotic solvent (e.g., DMF), 50–80°C | Reaction time 4–12 h | Moderate to high yield (60–85%) |

| Oxidation to sulfone | H2O2 or m-CPBA, solvent (MeOH, DCM), 0–40°C, 1–3 h | Controlled oxidation to avoid sulfoxide intermediate | High yield (70–90%) |

| Purification | Recrystallization from ethanol or chromatography | Removes impurities | >95% purity |

Example Synthetic Route (Hypothetical)

Synthesis of 3-chloro-2,6-difluorobenzyl chloride : Starting from 2,6-difluorobenzyl alcohol, chlorination with thionyl chloride or phosphorus pentachloride under mild conditions.

Nucleophilic substitution : React 3-chloro-2,6-difluorobenzyl chloride with sodium methylsulfinate in dimethylformamide at 60°C for 6 hours to yield 3-chloro-2,6-difluorophenylmethyl sulfide.

Oxidation : Treat the sulfide with 1.5 equivalents of hydrogen peroxide in methanol at 25°C for 2 hours to convert to the sulfone.

Purification : Recrystallize the product from ethanol to obtain pure 3-chloro-2,6-difluorophenylmethylsulfone.

Notes on Related Patents and Literature

Patents on related sulfone compounds emphasize the importance of phase transfer catalysts and controlled reaction temperatures to improve yield and purity.

Oxidation methods vary but commonly use environmentally benign oxidants like hydrogen peroxide.

Reaction parameters such as molar ratios, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Summary Table of Key Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature (nucleophilic substitution) | 50–80°C | Higher temp increases rate but may cause side reactions |

| Reaction time (substitution) | 4–12 hours | Longer time improves conversion |

| Oxidant equivalents | 1.2–2.0 eq. | Excess oxidant ensures complete oxidation |

| Oxidation temperature | 0–40°C | Lower temp controls selectivity |

| Solvent | DMF, MeOH, DCM | Solvent polarity affects reaction rate and selectivity |

| Purification method | Recrystallization, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides.

Reduction: The compound can be reduced to form sulfides.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides.

Reduction: Formation of sulfides.

Substitution: Formation of substituted phenylmethylsulfones with various functional groups.

Scientific Research Applications

3-Chloro-2,6-difluorophenylmethylsulfone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with molecular targets through its sulfone group. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3-chloro-2,6-difluorophenylmethylsulfone with its analogs:

*Estimated based on structural analogs due to lack of direct data.

Key Observations :

- Molecular Weight : The sulfone derivative has a higher molecular weight than the amine analog, primarily due to the sulfone group.

- Lipophilicity (LogP) : The sulfone’s LogP (~2.5) is higher than the amine (~1.8) but comparable to the acetic acid derivative (2.1), suggesting moderate lipophilicity suitable for membrane penetration in bioactive compounds.

- Functional Group Impact : The sulfone group is electron-withdrawing, which may reduce nucleophilic reactivity compared to the amine but enhance stability under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.